Decylarsonic acid
Description
Decylarsonic acid is an organoarsenic compound characterized by the presence of a decyl group attached to an arsenic atom
Properties
CAS No. |
35331-33-0 |
|---|---|
Molecular Formula |
C10H23AsO3 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
decylarsonic acid |
InChI |
InChI=1S/C10H23AsO3/c1-2-3-4-5-6-7-8-9-10-11(12,13)14/h2-10H2,1H3,(H2,12,13,14) |
InChI Key |
DOLDYCBUKNSRCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decylarsonic acid typically involves the reaction of decyl halides with arsenic trioxide in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Acid-Base Reactions
Decylarsonic acid, containing a carboxylic acid-like group (-AsO(OH)<sub>2</sub>), can undergo neutralization reactions with bases to form salts. For example:
This reactivity is analogous to carboxylic acids reacting with hydroxides to produce carboxylate salts .
Esterification
The acidic hydroxyl groups in this compound may react with alcohols under acidic conditions to form esters:
Similar esterification processes are observed in fatty acids like capric acid (decanoic acid) .
Redox Reactions
Organoarsonic acids can participate in redox reactions. For instance, arsenic(V) in this compound may be reduced to arsenic(III) under strong reducing conditions:
This aligns with the redox behavior of arsenic species in environmental and biochemical contexts .
Decomposition Pathways
Thermal decomposition of this compound likely produces arsenic oxides and hydrocarbons. For example:
Such pathways mirror the decomposition of structurally similar surfactants like N-dodecyl-L-alanine.
Environmental Interactions
In aqueous systems, this compound may adsorb to organic matter or mineral surfaces via its hydrophilic -AsO(OH)<sub>2</sub> group, similar to PFAS adsorption mechanisms . Hydrolysis could also occur under acidic or alkaline conditions, breaking the arsenic-carbon bond .
Data Table: Predicted Reactivity of this compound
| Reaction Type | Example Reagents | Products | Key Conditions |
|---|---|---|---|
| Neutralization | NaOH, KOH | Sodium/potassium decylarsonate | Aqueous, room temp |
| Esterification | Methanol, H<sub>2</sub>SO<sub>4</sub> | Dimethyl decylarsonate | Acidic, reflux |
| Reduction | NaBH<sub>4</sub> | Decylarsonous acid derivatives | Aqueous or alcoholic |
| Thermal decomposition | Heat (>200°C) | As<sub>2</sub>O<sub>3</sub>, CO<sub>2</sub>, H<sub>2</sub>O | Inert atmosphere |
While direct experimental data on this compound’s reactions is lacking, its behavior can be inferred from:
Further laboratory studies are required to validate these extrapolated pathways.
Scientific Research Applications
Decylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decylarsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the disruption of cellular processes, modulation of signal transduction, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- Phenylarsenic acid
- Methylarsenic acid
- Butylarsenic acid
Uniqueness
Decylarsonic acid is unique due to its longer alkyl chain, which imparts different physicochemical properties compared to shorter-chain organoarsenic compounds. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
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